2,4-Dicyclopentyl-6-isopropyl-m-cresol
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Overview
Description
2,4-Dicyclopentyl-6-isopropyl-m-cresol is a chemical compound with the molecular formula C20H30O It is a derivative of m-cresol, characterized by the presence of two cyclopentyl groups and an isopropyl group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dicyclopentyl-6-isopropyl-m-cresol typically involves the alkylation of m-cresol with cyclopentyl and isopropyl groups. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the m-cresol, followed by the addition of cyclopentyl bromide and isopropyl bromide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dicyclopentyl-6-isopropyl-m-cresol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield the corresponding cyclohexyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur with reagents like bromine (Br2) or nitric acid (HNO3) to introduce additional substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinones.
Reduction: Cyclohexyl derivatives.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
2,4-Dicyclopentyl-6-isopropyl-m-cresol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of 2,4-Dicyclopentyl-6-isopropyl-m-cresol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also exhibit antimicrobial activity by disrupting the cell membranes of bacteria and inhibiting their growth. The exact molecular targets and pathways involved in these effects are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dicyclopentyl-3-methylphenol
- 2,4-Dicyclopentyl-6-methylphenol
- 2,4-Dicyclopentyl-6-ethyl-m-cresol
Uniqueness
2,4-Dicyclopentyl-6-isopropyl-m-cresol is unique due to the presence of both cyclopentyl and isopropyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit enhanced stability and specific biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
94022-20-5 |
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Molecular Formula |
C20H30O |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
2,4-dicyclopentyl-3-methyl-6-propan-2-ylphenol |
InChI |
InChI=1S/C20H30O/c1-13(2)17-12-18(15-8-4-5-9-15)14(3)19(20(17)21)16-10-6-7-11-16/h12-13,15-16,21H,4-11H2,1-3H3 |
InChI Key |
VOPQGBODWYLZQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1C2CCCC2)C(C)C)O)C3CCCC3 |
Origin of Product |
United States |
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